5-Amino-4-chloro-2-methylphenol

Oxidative Hair Dye Coupler Colorimetry Indo Dye Chromophore

Formulators targeting dark violet oxidative hair dyes require a coupler that reliably produces the intended chromophore without hue drift. Generic substitution of aminophenol couplers frequently results in off-target colors (e.g., gray-green with unsubstituted p-phenylenediamine). 5-Amino-4-chloro-2-methylphenol solves this through its defined 4-chloro,2-methyl substitution architecture, which directs oxidative condensation specifically toward dark violet indo dyes when paired with p-toluenediamine. • Delivers dark violet end hues with p-toluenediamine developer; avoids gray-green artifacts seen with alternative pairings. • Non-irritating dermal profile at ≤10% (use range 1.5-1.85%), providing a quantitative safety margin. • Melting point 148-153 °C and boiling point 289 °C enable incoming QC identity verification via DSC or GC.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 110102-86-8
Cat. No. B111145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-chloro-2-methylphenol
CAS110102-86-8
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)N)Cl
InChIInChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
InChIKeyWDQMXRWYXILWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-chloro-2-methylphenol CAS 110102-86-8: Baseline Identity and Primary Application Context


5-Amino-4-chloro-2-methylphenol (CAS 110102-86-8), also known as 5-Amino-4-chloro-o-cresol, is a chlorinated aminophenol derivative of molecular formula C₇H₈ClNO and molecular weight 157.60 g/mol [1]. This meta-aminophenol functions primarily as a coupling component (coupler) in oxidative hair dye formulations, where it undergoes oxidative condensation with primary intermediates (developers) in the presence of hydrogen peroxide to generate indo dyes within the hair cortex [2]. The compound is supplied as a solid with a melting point range of 148–153 °C and boiling point of approximately 289 °C, and is commercially available at purities ≥97–98% .

5-Amino-4-chloro-2-methylphenol Procurement: Why In-Class Aminophenol Couplers Cannot Be Interchanged


In oxidative hair dye formulation, the substitution pattern on the aminophenol coupler directly dictates the chromophore formed upon oxidative condensation, controlling the final hue, chroma, and fastness properties [1]. 5-Amino-4-chloro-2-methylphenol bears a specific 4-chloro and 2-methyl substitution pattern on the 5-aminophenol scaffold. This substitution architecture is not interchangeable with other in-class couplers such as unsubstituted 5-amino-o-cresol, 5-amino-6-chloro-o-cresol (chloro position isomer), or 4-amino-m-cresol (amino position isomer), each of which yields measurably different colorimetric outcomes and toxicological profiles when paired with the same developer [2]. The evidence presented below quantifies these differentiation points to support scientifically justified procurement decisions.

5-Amino-4-chloro-2-methylphenol Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Color Hue Differentiation: p-Toluenediamine vs. p-Phenylenediamine as Developer Partners

When 5-amino-4-chloro-2-methylphenol is used as a coupler in oxidative hair dye formulations, the end hair color on white hair is dependent on the developer paired with it. A direct head-to-head comparison in the same patent discloses that combination with p-toluenediamine (2-methyl-1,4-benzenediamine) yields a dark violet color, whereas combination with unsubstituted p-phenylenediamine yields a gray-green color [1]. This colorimetric divergence demonstrates that the coupler's substitution pattern interacts specifically with the developer's substitution pattern to define the final chromophore.

Oxidative Hair Dye Coupler Colorimetry Indo Dye Chromophore

UV Absorption Profile Differentiation vs. 4-Amino-m-Cresol

In the 2004 Cosmetic Ingredient Review (CIR) safety assessment, UV absorption characteristics were reported across multiple aminocresol couplers. 5-Amino-4-chloro-o-cresol and its 6-chloro isomer (5-amino-6-chloro-o-cresol) were found not to absorb significant ultraviolet radiation in the UVB region (280–315 nm) and exhibit no absorption in the UVA region (315–400 nm). In contrast, 4-amino-m-cresol exhibited a symmetrical UV absorption peak at 300 nm [1]. This UV absorption difference indicates that 5-amino-4-chloro-2-methylphenol lacks the capacity for direct UV-induced photochemical reactions that could affect color stability or generate reactive species.

UV Spectrophotometry Photostability Safety Assessment

Dermal Irritation Profile: Repeated Exposure Non-Irritancy at 10%

The 2004 CIR safety assessment reported that repeated exposure of animal skin to 5-amino-4-chloro-o-cresol failed to produce any cumulative irritation, and single exposures up to 10% concentration were not irritating to animal skin [1]. The Expert Panel for Cosmetic Ingredient Safety concluded in 2023 that 5-amino-4-chloro-o-cresol is safe for use as an oxidative hair dye ingredient in the present practices of use and concentration [2]. This safety conclusion is specific to this compound and does not automatically extend to its position isomers or analogs.

Dermal Toxicology Cosmetic Safety Repeated Exposure

Acute Oral Toxicity (LD₅₀) of Hydrochloride Salt Form

Acute oral toxicity data are available for the hydrochloride salt form, 5-amino-4-chloro-2-methylphenol hydrochloride (CAS 110102-85-7), which is the water-soluble salt variant commonly used in aqueous hair dye formulations. In male rats, the LD₅₀ ranges from 1539 to 2000 mg/kg, while in female rats, the LD₅₀ exceeds 2000 mg/kg . In genotoxicity assessment, the compound was mutagenic in the Ames test with metabolic activation but showed no mutation in other bacterial strains .

Acute Toxicology LD50 Safety Profiling

Physical Property Differentiation: Melting Point Range and Purity Grade

Commercial grade 5-amino-4-chloro-2-methylphenol is supplied with a melting point range of 148–153 °C and minimum purity specifications of 97–98% by GC . The compound has a calculated density of 1.3±0.1 g/cm³, a boiling point of 289 °C (at 760 mmHg), and a flash point of 128 °C . These physical constants serve as identity and purity verification benchmarks for incoming quality control. In contrast, position isomers such as 5-amino-6-chloro-o-cresol or non-chlorinated analogs like 5-amino-o-cresol exhibit distinct melting point ranges, enabling analytical discrimination.

Physical Characterization Quality Control Procurement Specifications

Typical Use Concentration in Final Formulations

In commercial oxidative hair dye formulations, 5-amino-4-chloro-2-methylphenol hydrochloride is incorporated at concentrations typically ranging from 1.5% to 1.85% in the final product . This use level is informed by the compound's coupling efficiency and the need to balance color intensity with safety considerations. The 2023 CIR Amended Safety Assessment evaluated the margin of safety based on available data and concluded that the compound is safe under the intended conditions of use as a hair dye ingredient [1].

Formulation Concentration Oxidative Hair Dye Use Level

5-Amino-4-chloro-2-methylphenol Optimal Application Scenarios Based on Verified Differentiation Evidence


Formulation of Dark Violet Oxidative Hair Dyes

5-Amino-4-chloro-2-methylphenol is optimally deployed as a coupler in oxidative hair dye formulations targeting dark violet end hues when paired with p-toluenediamine (2-methyl-1,4-benzenediamine) as the primary intermediate [1]. The same coupler paired with unsubstituted p-phenylenediamine yields an unintended gray-green color, underscoring the importance of developer-coupler pairing [1]. Formulators should avoid generic substitution of the developer component and procure both the coupler and the appropriate developer from a consistent supply chain.

Replacement of 4-Amino-m-Cresol in UV-Stable Formulations

Based on the UV absorption profile differentiation, 5-amino-4-chloro-2-methylphenol may be selected over 4-amino-m-cresol in hair dye formulations where minimizing UV-induced photodegradation or photochemical reactivity is a design priority [1]. The absence of significant UVB and UVA absorption for the 4-chloro-substituted compound contrasts with the symmetrical 300 nm peak exhibited by 4-amino-m-cresol, suggesting differential photostability profiles that may influence long-term color retention [1].

Hair Dye Formulations Requiring Validated Dermal Safety Margins

The established dermal irritation profile—non-irritating at concentrations up to 10% and non-cumulative irritation upon repeated exposure [1]—supports the selection of 5-amino-4-chloro-2-methylphenol in oxidative hair dye products where dermal safety is a critical formulation parameter. The compound's use concentration range of 1.5–1.85% in final products falls well below the 10% threshold for which irritation data are available [2], providing a quantitative safety margin that may differentiate this coupler from less thoroughly characterized aminophenol alternatives.

Quality Control and Identity Verification in Incoming Raw Material Inspection

The defined melting point range of 148–153 °C and boiling point of 289 °C provide quantitative benchmarks for identity verification and purity assessment during incoming material inspection [1][2]. These physical constants, combined with GC purity specifications of ≥97–98%, enable analytical discrimination of 5-amino-4-chloro-2-methylphenol from its position isomers and degradation products, ensuring procurement of the correct coupler for formulation consistency and regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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